Cas no 36991-86-3 (6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid)
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
- 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 36991-86-3
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- Inchi: 1S/C15H9ClN2O3/c16-10-4-1-8(2-5-10)9-3-6-12-11(7-9)14(19)13(15(20)21)18-17-12/h1-7H,(H,17,19)(H,20,21)
- InChI Key: BOTJGUFKXTXSKA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CC2=C(C(C(C(=O)O)=NN2)=O)C=1
Computed Properties
- Exact Mass: 300.0301698Da
- Monoisotopic Mass: 300.0301698Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 78.8Ų
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Security Information
- Storage Condition:(BD282005)
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116951-1g |
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-86-3 | 95% | 1g |
$1003.20 | 2023-09-02 | |
| Chemenu | CM193165-1g |
6-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-86-3 | 95% | 1g |
$1061 | 2021-06-17 | |
| Chemenu | CM193165-1g |
6-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-86-3 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734664-1g |
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-86-3 | 98% | 1g |
¥9765.00 | 2024-05-16 | |
| Ambeed | A190598-1g |
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-86-3 | 95+% | 1g |
$930.0 | 2024-04-19 |
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Suppliers
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: A Comprehensive Overview
The compound 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, identified by the CAS number 36991-86-3, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of cinnolinones, which are known for their versatile properties and wide-ranging applications in chemistry and biology. The structure of this compound features a cinnoline skeleton with a 4-keto group and a carboxylic acid moiety at the 3-position, along with a 4-chlorophenyl substituent at the 6-position. These structural elements contribute to its unique chemical and biological properties.
Recent studies have highlighted the importance of cinnolinones as potential candidates in drug discovery. The presence of the chlorophenyl group in this compound adds to its hydrophobicity, which can enhance its ability to interact with biological targets. This makes it a promising lead compound for the development of new therapeutic agents. For instance, research has shown that cinnolinones can exhibit anti-inflammatory, antioxidant, and even anticancer activities, making them valuable in pharmacological studies.
In terms of synthesis, the preparation of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the cinnoline skeleton, followed by functionalization at specific positions to introduce the desired substituents. The introduction of the chlorophenyl group and the carboxylic acid moiety requires careful control over reaction conditions to ensure high yields and purity. Researchers have explored various synthetic pathways, including condensation reactions and oxidative coupling, to optimize the synthesis of this compound.
The physical properties of this compound are also worth noting. Its molecular weight is approximately 327.7 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but shows better solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an applications perspective, 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has shown promise in several areas. In materials science, it has been investigated as a potential building block for advanced materials due to its aromaticity and conjugated system. Additionally, its ability to form coordination complexes with metal ions has opened avenues for its use in catalysis and sensor technology.
In recent years, there has been growing interest in exploring the biological activities of this compound. Studies have demonstrated that it exhibits moderate inhibitory effects on certain enzymes associated with inflammatory processes. Furthermore, preliminary assays have indicated that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The structural versatility of this compound also lends itself to further modification and optimization. Researchers are actively exploring ways to enhance its bioavailability and stability while maintaining or improving its biological activity. This could pave the way for its use in targeted drug delivery systems or as a component in combination therapies.
In conclusion, 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with its promising biological activities and versatile chemical properties, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new insights into its capabilities, this compound is likely to play an increasingly prominent role in advancing scientific knowledge and practical applications.
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